Paroxetine Mesylate

Übersicht

Beschreibung

Paroxetin-Mesylat ist ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der hauptsächlich als Antidepressivum eingesetzt wird. Es wird häufig zur Behandlung von schwerer depressiver Störung, Zwangsstörung, Panikstörung, sozialer Angststörung, posttraumatischer Belastungsstörung, generalisierter Angststörung und prämenstrueller dysphorischer Störung verschrieben . Paroxetin-Mesylat ist bekannt für seine hohe Potenz und Selektivität bei der Hemmung der Serotonin-Wiederaufnahme, was es bei der Linderung der Symptome dieser Störungen wirksam macht .

Wirkmechanismus

Target of Action

Paroxetine Mesylate, commonly known as Paroxetine, is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) receptor . The SERT receptor plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression, anxiety, and other mental health disorders .

Biochemical Pathways

Paroxetine’s action on the SERT receptor affects the serotonin signaling pathway. By inhibiting the reuptake of serotonin, Paroxetine increases the availability of this neurotransmitter in the synaptic cleft. This enhances the transmission of signals between neurons, which can help to regulate mood and reduce symptoms of anxiety and depression .

Pharmacokinetics

Paroxetine is well-absorbed orally and undergoes extensive first-pass metabolism, which is partially saturable . Its metabolites are pharmacologically inactive in vivo . Paroxetine metabolism is mediated in part by CYP2D6, CYP2B6 . The mean elimination half-life of Paroxetine is estimated to be about 21 hours , which influences its dosing frequency.

Result of Action

The molecular and cellular effects of Paroxetine’s action primarily involve the enhancement of serotonergic activity. This can lead to an improvement in symptoms of mental health disorders such as depression and anxiety . Additionally, it has been clinically observed that Paroxetine has shown cytotoxicity on human tumor cell lines including brain, breast, and colon cancers .

Action Environment

The action, efficacy, and stability of Paroxetine can be influenced by various environmental factors. For example, individual differences in the expression and function of CYP2D6 and CYP2B6, which mediate Paroxetine metabolism, can affect the drug’s pharmacokinetics and therapeutic effects . Furthermore, Paroxetine has been found to influence nitrogen transformation in an indirect way by affecting the trophic transfer efficiency of higher trophic levels, subsequently affecting the growth of nitrogen-converting bacteria through a top-down mechanism .

Biochemische Analyse

Biochemical Properties

Paroxetine Mesylate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This compound interacts with the serotonin transporter (SERT), binding to its active site and preventing serotonin reuptake . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By increasing serotonin levels, this compound modulates the activity of serotonin receptors, which are involved in numerous cellular functions such as mood regulation, appetite, and sleep . It also affects the expression of genes related to neurotransmission and neuroplasticity, contributing to its therapeutic effects . Furthermore, this compound has been observed to impact cellular metabolism by altering the levels of certain metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT) and inhibiting serotonin reuptake. This binding stabilizes the transporter in a conformation that prevents serotonin from being transported back into the presynaptic neuron . This compound also interacts with other biomolecules, such as G protein-coupled receptors and kinases, which may contribute to its therapeutic effects . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to improve symptoms of depression and anxiety in animal models . At higher doses, this compound can cause toxic or adverse effects, such as alterations in reproductive function and metabolic disturbances . Threshold effects have also been observed, where the efficacy of this compound plateaus at certain dosages .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion . The metabolic pathways of this compound also involve interactions with other enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT), which facilitates its uptake into presynaptic neurons . Once inside the cell, this compound can bind to intracellular proteins and receptors, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic terminals of neurons, where it interacts with the serotonin transporter (SERT) . This localization is crucial for its inhibitory effects on serotonin reuptake. Additionally, this compound can be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular functions . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Paroxetin-Mesylat umfasst mehrere Schritte, beginnend mit dem Alkaloid Arecolin. Der Prozess umfasst typischerweise die folgenden Schritte :

Herstellung von Piperidin-Zwischenprodukten: Arecolin wird zur Herstellung von Piperidin-Zwischenprodukten durch eine Reihe von Reaktionen verwendet, die Hydrierung und Cyclisierung beinhalten.

Bildung der Paroxetin-Base: Das Piperidin-Zwischenprodukt wird dann mit 4-Fluor-α-methylstyrol umgesetzt, um die Paroxetin-Base zu bilden.

Umwandlung in das Mesylat-Salz: Die Paroxetin-Base wird schließlich durch Reaktion mit Methansulfonsäure in Paroxetin-Mesylat umgewandelt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Paroxetin-Mesylat folgt ähnlichen Synthesewegen, ist aber für großtechnische Verfahren optimiert. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, Reinigungsschritte und Qualitätssicherung, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Paroxetin-Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen sind für Paroxetin-Mesylat weniger verbreitet.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Fluoratoms am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Reagenzien wie Natriumhydroxid und andere Basen können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise inaktive Metaboliten, die aus dem Körper ausgeschieden werden .

Wissenschaftliche Forschungsanwendungen

Paroxetin-Mesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Paroxetin-Mesylat verstärkt die serotonerge Aktivität, indem es die präsynaptische Wiederaufnahme von Serotonin durch den Serotonintransporter (SERT) hemmt. Diese Hemmung erhöht den Serotoninspiegel im synaptischen Spalt, was dazu beiträgt, die Symptome von Depression und Angstzuständen zu lindern . Zu den beteiligten molekularen Zielstrukturen gehören der Serotonintransporter und verschiedene Rezeptoren im Gehirn, die Stimmung und Angst regulieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluoxetin: Ein weiteres SSRI mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Sertralin: Ein SSRI, das ebenfalls zur Behandlung von Depressionen und Angststörungen eingesetzt wird.

Citalopram: Ein SSRI mit ähnlichem therapeutischem Profil, aber unterschiedlicher chemischer Struktur.

Einzigartigkeit von Paroxetin-Mesylat

Paroxetin-Mesylat ist einzigartig in seiner hohen Potenz und Selektivität für den Serotonintransporter. Es hat im Vergleich zu anderen SSRIs eine relativ kurze Halbwertszeit, was sich auf seine Dosierung und sein Entzugsprofil auswirken kann . Darüber hinaus ist Paroxetin-Mesylat für seine Formulierung mit kontrollierter Freisetzung bekannt, die die Wahrscheinlichkeit von Übelkeit im Zusammenhang mit seiner Anwendung reduziert .

Eigenschaften

IUPAC Name |

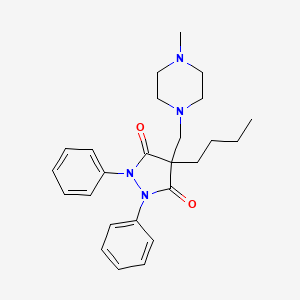

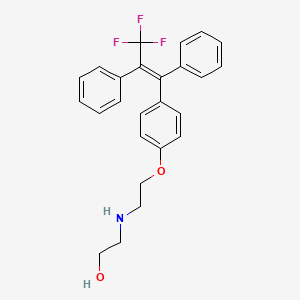

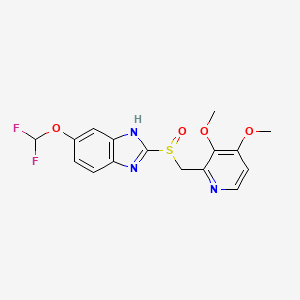

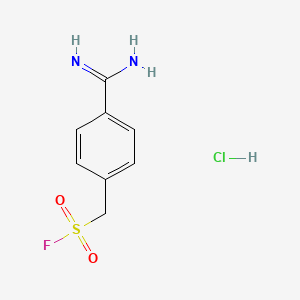

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIJTGJXUHTGGZ-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944385 | |

| Record name | Paroxetine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217797-14-3 | |

| Record name | Paroxetine Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXETINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.